Lipophilicity Shift: Quantified LogP Elevation Relative to Non-Iodinated Core Analog
The introduction of the iodine atom on the aromatic ring significantly increases the compound's lipophilicity. The calculated LogP for the target iodo compound is 3.1976, whereas the non-iodinated comparator, N-benzyl-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 575448-79-2), exhibits a LogP of 2.5930 . This difference of 0.6046 log units indicates enhanced membrane permeability potential and altered pharmacokinetic distribution, which is critical for assays where compound partitioning is a variable.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.1976 |
| Comparator Or Baseline | N-benzyl-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 575448-79-2): 2.5930 |
| Quantified Difference | 0.6046 log units higher |
| Conditions | Calculated physicochemical property reported by supplier |
Why This Matters
This quantifies a key physicochemical differentiation; users requiring a more lipophilic analog for blood-brain barrier penetration studies or hydrophobic pocket binding cannot substitute with the non-iodinated version.
